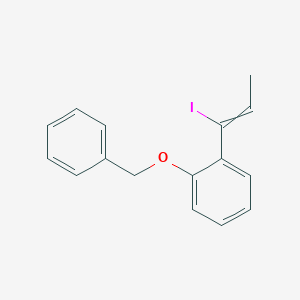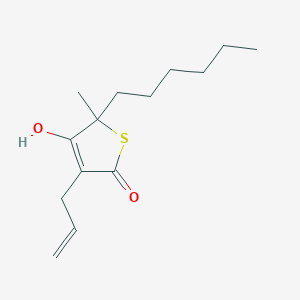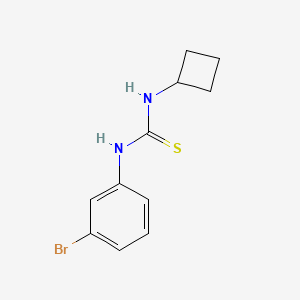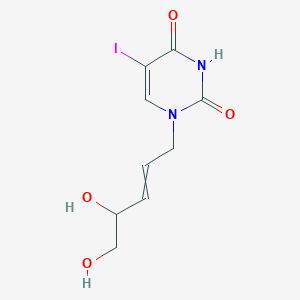
1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one is a synthetic organic compound that belongs to the indolizine family Indolizines are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indolizine Core: Starting from a pyridine derivative, cyclization reactions can be employed to form the indolizine core.
Introduction of Methyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate can introduce the methyl groups at the 1 and 2 positions.
Addition of the Sulfanyl Group: Thiolation reactions using thiol reagents like thiourea or thiophenol can introduce the sulfanyl group at the 8a position.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature and Pressure Control: Precise control of reaction conditions to maximize yield.
化学反応の分析
Types of Reactions
1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group to form alcohol derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the methyl or sulfanyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated or aminated derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfanyl group could play a crucial role in these interactions, potentially forming disulfide bonds or other covalent modifications.
類似化合物との比較
Similar Compounds
Indolizine: The parent compound, lacking the methyl and sulfanyl groups.
1,2-Dimethylindolizine: Similar structure but without the sulfanyl group.
8a-Sulfanylindolizine: Lacks the methyl groups.
Uniqueness
1,2-Dimethyl-8a-sulfanyl-8,8a-dihydroindolizin-3(5H)-one is unique due to the combination of methyl and sulfanyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.
特性
CAS番号 |
651043-89-9 |
|---|---|
分子式 |
C10H13NOS |
分子量 |
195.28 g/mol |
IUPAC名 |
1,2-dimethyl-8a-sulfanyl-5,8-dihydroindolizin-3-one |
InChI |
InChI=1S/C10H13NOS/c1-7-8(2)10(13)5-3-4-6-11(10)9(7)12/h3-4,13H,5-6H2,1-2H3 |
InChIキー |
AXEIPRVLOUOYCC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2(CC=CCN2C1=O)S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetic acid, [[1-(phenylethynyl)pentyl]oxy]-, methyl ester](/img/structure/B12611785.png)

![[(2S,4S,5R)-2-Methyl-5-phenylpyrrolidine-2,4-diyl]dimethanol](/img/structure/B12611789.png)

![(1R,5R)-1-(1-Naphthylsulfonyl)bicyclo[3.1.0]hexane-2-one](/img/structure/B12611804.png)
![2,2'-{Pyrene-1,6-diylbis[(prop-1-yne-1,3-diyl)oxy]}bis(oxane)](/img/structure/B12611807.png)

![Urea, N-[3-cyclohexyl-2-(4-methoxyphenyl)propyl]-N'-5-isoquinolinyl-](/img/structure/B12611822.png)
![Tetrakis[2-(methoxymethoxy)-5-methylphenyl]tetraphosphetane](/img/structure/B12611826.png)
![N-[4-(Chloromethyl)-2-pyridinyl]acetamide](/img/structure/B12611841.png)

![2-[Hydroxy(phenyl)methyl]-1-phenylpent-1-en-3-one](/img/structure/B12611852.png)
